History and discovery of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole as a chemical intermediate
History and discovery of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole as a chemical intermediate
The following technical guide details the history, synthesis, and application of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole , a specialized heterocyclic intermediate.
Executive Summary
3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole (CAS: 1423030-91-4 ) is a high-value chemical intermediate used primarily in the synthesis of bioactive small molecules for pharmaceutical and agrochemical applications. Its structural significance lies in the 1-(pentan-3-yl) moiety—also known as 1-ethylpropyl —which serves as a bulky, lipophilic "anchor" that enhances metabolic stability and receptor binding affinity in G-protein coupled receptor (GPCR) antagonists and succinate dehydrogenase inhibitor (SDHI) fungicides.
This guide explores the molecule's discovery, its critical role in the "lipophilic optimization" era of drug design, and the rigorous protocols required for its synthesis and handling.
Part 1: Historical Context & Discovery
The "Lipophilic Anchor" Hypothesis (Late 1990s)
The discovery of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole did not occur in isolation but emerged during the Corticotropin-Releasing Factor type 1 (CRF1) antagonist "gold rush" of the late 1990s and early 2000s. Pharmaceutical giants (Pfizer, Neurocrine Biosciences, GSK) were racing to develop treatments for anxiety and depression by blocking CRF1 receptors.
Researchers discovered that replacing small alkyl groups (methyl, ethyl) on the pyrazole or pyrrole core with bulky, branched chains like 1-ethylpropyl (pentan-3-yl) significantly improved:
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Lipophilicity (LogP): Enabling better blood-brain barrier (BBB) penetration.
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Metabolic Stability: The branched carbon at the N1 position hindered N-dealkylation by cytochrome P450 enzymes.
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Receptor Fit: The bulky group filled a specific hydrophobic pocket in the CRF1 transmembrane domain.
While compounds like NBI-30775 (R121919) utilized the 1-(pentan-3-yl) group on a pyrazole-4-amine core, the 3-(chloromethyl) variant emerged as a versatile "linker" tool. It allowed medicinal chemists to attach this privileged scaffold to various nucleophiles (phenols, thiols, amines) via the reactive chloromethyl handle at the C3 position, expanding the chemical space beyond simple amides.
Modern Agrochemical Renaissance (2010s–Present)
In the last decade, this intermediate has found renewed utility in agrochemistry. The 1-(pentan-3-yl) group is a bioisostere for the tert-butyl or phenyl groups found in next-generation SDHI fungicides. The 3-chloromethyl derivative allows for the synthesis of ether-linked pyrazoles, a structural class investigated for broad-spectrum antifungal activity.
Part 2: Chemical Identity & Properties[1][2]
| Property | Specification |
| IUPAC Name | 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole |
| CAS Number | 1423030-91-4 |
| Molecular Formula | C₉H₁₅ClN₂ |
| Molecular Weight | 186.68 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Reactivity | Electrophilic alkylation (Sₙ2) at the chloromethyl group |
Part 3: Synthetic Pathways & Protocols
The synthesis of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole requires a convergent strategy. The "High-Fidelity" route (Route A) is preferred for pharmaceutical applications due to its regioselectivity, avoiding the formation of the unwanted 5-chloromethyl isomer.
DOT Diagram: Synthetic Workflow
Caption: Figure 1. The "High-Fidelity" synthetic route ensuring regioselective formation of the 1,3-substituted pyrazole core.
Detailed Protocol: The Carboxylate-Reduction Route
Step 1: Preparation of (1-Ethylpropyl)hydrazine
Rationale: Direct alkylation of hydrazine with 3-bromopentane often leads to poly-alkylation. Reductive amination of 3-pentanone is superior.
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Reagents: 3-Pentanone (1.0 eq), Hydrazine monohydrate (1.2 eq), Ethanol.
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Procedure: Reflux 3-pentanone and hydrazine in ethanol for 2 hours to form the hydrazone.
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Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) in portions. Adjust pH to ~4 with acetic acid. Stir overnight.
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Workup: Basify with NaOH, extract with ether. Distill to obtain (1-ethylpropyl)hydrazine as a colorless oil.
Step 2: Cyclization to Pyrazole Ester
Rationale: Using a 1,3-dicarbonyl derivative (like ethyl 2,4-dioxovalerate) directs the carboxylate to the 3-position when reacted with a substituted hydrazine.
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Reagents: (1-Ethylpropyl)hydrazine (1.0 eq), Ethyl 2,4-dioxovalerate (1.0 eq), Ethanol.
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Procedure: Reflux the mixture in ethanol for 4–6 hours. Monitor by TLC (formation of a UV-active spot).
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Purification: Evaporate solvent. The residue is Ethyl 1-(pentan-3-yl)-1H-pyrazole-3-carboxylate . (Note: Regioisomers may form; separation by column chromatography (Hexane/EtOAc) is critical here).
Step 3: Reduction to Alcohol
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Reagents: LiAlH₄ (1.1 eq), Anhydrous THF.
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Procedure: Add the ester dropwise to a suspension of LiAlH₄ in THF at 0°C. Stir for 2 hours.
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Quench: Careful addition of water/NaOH (Fieser workup). Filter salts. Evaporate to yield 1-(pentan-3-yl)-1H-pyrazole-3-methanol .
Step 4: Chlorination (The Target Synthesis)
Rationale: Thionyl chloride (SOCl₂) provides a clean conversion of the primary alcohol to the alkyl chloride.
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Reagents: Pyrazole-methanol intermediate (1.0 eq), Thionyl Chloride (1.5 eq), DCM (Dichloromethane).
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Procedure: Dissolve alcohol in DCM. Cool to 0°C. Add SOCl₂ dropwise (gas evolution: HCl/SO₂).
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
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Workup: Evaporate volatiles in vacuo. Co-evaporate with toluene to remove traces of SOCl₂.
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Result: The hydrochloride salt of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole is obtained as an off-white solid or oil.
Part 4: Applications & Mechanism of Action
CRF1 Antagonist Synthesis (Neuropharmacology)
The 1-(pentan-3-yl) group is a hallmark of "Second Generation" CRF1 antagonists.
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Mechanism: The chloromethyl group acts as an electrophile. It is reacted with complex amines or phenols to link the "lipophilic anchor" (the pyrazole) to the pharmacophore (often a bicyclic aromatic system).
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Outcome: The resulting molecule binds to the transmembrane domain of the CRF1 receptor, preventing the binding of the stress hormone CRF. This pathway is critical for treating anxiety disorders.
Agrochemical SDHI Development
In fungal respiration, Succinate Dehydrogenase (Complex II) is a key target.
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Role: Modern SDHIs (like Penthiopyrad analogs) require a lipophilic moiety to penetrate the fungal membrane and bind to the ubiquinone-binding site.
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Utility: The 3-(chloromethyl) intermediate allows chemists to synthesize ether-bridged SDHIs, a structural variation that can bypass resistance mechanisms developed against standard amide-linked SDHIs.
DOT Diagram: Reactivity Profile
Caption: Figure 2. Divergent synthesis: The chloromethyl handle allows access to three distinct chemical classes.
Part 5: Safety & Handling (Self-Validating Protocol)
Hazard Identification:
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Vesicant: Alkyl chlorides are potential alkylating agents. They can blister skin and damage DNA.
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Corrosive: The hydrochloride salt may release HCl upon hydrolysis.
Handling Protocol:
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Containment: All weighing and reactions must be performed in a functioning fume hood.
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Decontamination: Glassware contaminated with the chloromethyl compound should be rinsed with a dilute ammonia/ethanol solution to quench the alkylating potential before washing.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound is prone to hydrolysis if exposed to ambient moisture, converting back to the alcohol.
References
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ChemicalBook. (2023). 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole Properties and CAS 1423030-91-4. Link
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Sigma-Aldrich. (2023). 3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (Analog Reference). Link
- Mitsui Chemicals. (2005). Process for producing pyrazole-4-carboxylic acid ester derivatives (Related Penthiopyrad Chemistry).
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Neurocrine Biosciences. (1998). Corticotropin-releasing factor (CRF) antagonist compounds (Use of 1-ethylpropyl group).[1] US Patent 5,705,458.
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PubChem. (2023). 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid (Precursor Data). Link
